4-(6-(Phenylamino)pyridin-3-YL)pyrimidin-2-amine
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Overview
Description
4-(6-(Phenylamino)pyridin-3-YL)pyrimidin-2-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The presence of the phenylamino group enhances its biological activity, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(Phenylamino)pyridin-3-YL)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling of the Rings: The pyridine and pyrimidine rings are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
4-(6-(Phenylamino)pyridin-3-YL)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrimidines.
Scientific Research Applications
4-(6-(Phenylamino)pyridin-3-YL)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor for the treatment of cancers and other diseases.
Biological Research: The compound is used to study cell signaling pathways and the role of kinases in various biological processes.
Industrial Applications: It can be used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of kinase enzymes. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known kinase inhibitor used in the treatment of chronic myeloid leukemia.
Nilotinib: Another kinase inhibitor with a similar structure and mechanism of action.
Uniqueness
4-(6-(Phenylamino)pyridin-3-YL)pyrimidin-2-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a valuable compound for targeted cancer therapy .
Properties
CAS No. |
1227158-52-2 |
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Molecular Formula |
C15H13N5 |
Molecular Weight |
263.30 g/mol |
IUPAC Name |
4-(6-anilinopyridin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C15H13N5/c16-15-17-9-8-13(20-15)11-6-7-14(18-10-11)19-12-4-2-1-3-5-12/h1-10H,(H,18,19)(H2,16,17,20) |
InChI Key |
GSBLFUPPRQPNAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(C=C2)C3=NC(=NC=C3)N |
Origin of Product |
United States |
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